molecular formula C24H38N2O2 B4939434 2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one

2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one

Cat. No.: B4939434
M. Wt: 386.6 g/mol
InChI Key: SPVFIFNFGXWSNN-UHFFFAOYSA-N
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Description

2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one (PubChem CID: 2835986) is a synthetic organic compound with the molecular formula C₂₄H₃₈N₂O₂ . This substance features a complex structure combining an adamantane moiety with two distinct piperidine-derived units, classifying it among pharmaceutically relevant piperidine and adamantane derivatives. Piperidine rings are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The adamantane group is another privileged structure in medicinal chemistry, known for its ability to enhance lipid solubility and metabolic stability. The integration of these features makes this compound a valuable intermediate for researchers exploring new chemical entities, particularly in the context of enzyme inhibition . Adamantyl derivatives have been investigated as potent inhibitors of the 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for diseases like type 2 diabetes, insulin resistance, metabolic syndrome, and obesity . The structural motifs present in this compound suggest potential research applications in these and related areas of metabolic disorder research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(2-oxo-2-piperidin-1-ylethyl)-1-adamantyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O2/c27-21(25-7-3-1-4-8-25)16-23-12-19-11-20(13-23)15-24(14-19,18-23)17-22(28)26-9-5-2-6-10-26/h19-20H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVFIFNFGXWSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one typically involves multiple steps, starting with the preparation of the adamantane and piperidine intermediates. One common route involves the alkylation of adamantane with a piperidine derivative, followed by oxidation and further functionalization to introduce the oxo group. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The piperidine and adamantane moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Adamantane Derivatives with Piperidine/Piperazine Substitutions

  • Compound from : Adamantan-1-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone (C23H32N2O2) Key Features: A piperazine ring linked to adamantane via a ketone. Comparison: Unlike the target compound, this derivative lacks the ethyl-ketone-piperidine chain but shares the adamantane-piperidine/piperazine hybrid structure. The absence of a second piperidine may reduce steric hindrance, favoring CNS receptor binding.
  • Compound from : (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Key Features: A conjugated enone system connecting adamantane to a diphenylpyrazole group. The extended π-system may enhance UV absorption and photostability . Comparison: The target compound’s piperidine groups replace the pyrazole moiety, likely shifting activity from antifungal (seen in ) to neuromodulatory or metabolic applications.

Adamantane-Based Antimicrobial Agents

  • Compound 3e/3i from : Imidazolylthiazole derivatives with adamantanyl substituents
    • Key Features : Adamantane linked to a thiazole-imidazole hybrid. These compounds exhibit potent activity against Staphylococcus spp. (MIC: 0.5–2 μg/mL) .
    • Comparison : The target compound’s piperidine groups may reduce antimicrobial efficacy compared to thiazole-imidazole hybrids but could improve solubility due to the polar ketone groups.

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with piperazine-adamantane hybrids (e.g., ) but <50% similarity with imidazolylthiazoles (). Key divergences include the absence of aromatic heterocycles and the presence of dual piperidine groups.

Biological Activity

2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one, a compound featuring both piperidine and adamantane structures, is notable for its potential biological activities. Its unique molecular configuration enhances its stability and lipophilicity, making it a candidate for various pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C18H31N2OC_{18}H_{31}N_2O. The compound's structure is characterized by:

  • Piperidine Rings : Known for their diverse biological activities.
  • Adamantane Core : Provides structural stability and influences lipophilicity.

Table 1: Key Physical Properties

PropertyValue
Molecular Weight297.46 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
LogP (octanol-water partition coefficient)High (indicating lipophilicity)

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of Intermediates : Starting with adamantane and piperidine derivatives.
  • Alkylation Reactions : Alkylating the adamantane with piperidine derivatives.
  • Functionalization : Introducing the oxo group through oxidation reactions.

Synthetic Route Overview

The synthetic approach can be summarized as follows:

  • Step 1 : Alkylation of adamantane with a piperidine derivative.
  • Step 2 : Oxidation to introduce the ketone functionality.
  • Step 3 : Further functionalization to achieve the final product.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Neurotransmitter Modulation : Potential interactions with neurotransmitter systems, possibly influencing mood regulation and pain perception.
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in modulating inflammatory pathways.

The mechanism of action for this compound likely involves binding to specific receptors or enzymes in biological systems. This interaction can lead to modulation of various signaling pathways, which may explain its potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperidine derivatives:

  • Antidepressant Activity : A study demonstrated that piperidine derivatives could modulate serotonin receptors, suggesting potential antidepressant properties.
  • Anticancer Properties : Research on related compounds indicated that piperidine-based drugs could inhibit cancer cell proliferation through apoptosis induction.
  • Analgesic Effects : Some derivatives have been shown to exert analgesic effects by interacting with pain pathways.

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntidepressantPiperidine derivativesModulation of serotonin receptors
AnticancerPiperazine analogsInduction of apoptosis
AnalgesicPiperidine analogsPain pathway modulation

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperature (°C)Yield Range (%)
Adamantane activationDMFH₂SO₄8045–60
Piperidine couplingEthanolPd(OAc)₂10055–70

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantane and piperidine proton environments, with adamantane protons appearing as singlets (δ 1.5–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 384.27) and fragmentation patterns .
  • X-ray Crystallography : Resolves adamantane cage geometry and piperidine ring conformation, with bond angles (~109.5°) consistent with sp³ hybridization .

Advanced: How can researchers resolve contradictions in reported biological activity data across experimental models?

Answer:
Discrepancies often arise from:

  • Model variability : Differences in cell lines (e.g., HEK293 vs. CHO) or animal species (rat vs. murine).
  • Dosage regimes : Non-linear pharmacokinetics at high concentrations may mask target specificity.

Q. Methodological solutions :

  • Standardized assays : Use validated models (e.g., NIH/3T3 for cytotoxicity) and replicate experiments across ≥3 independent trials .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values using Hill equation modeling to account for potency shifts .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from disparate studies .

Advanced: What frameworks are recommended for assessing environmental fate and ecotoxicological impacts?

Answer:
Adopt the INCHEMBIOL project framework :

Environmental partitioning : Measure log P (octanol-water) to predict bioaccumulation.

Degradation studies : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways.

Ecotoxicology : Conduct Daphnia magna or Danio rerio assays to evaluate acute/chronic toxicity (LC₅₀/NOEC).

Q. Table 2: Key Environmental Parameters

ParameterMethodTypical Value
log PShake-flask assay3.2 ± 0.3
Hydrolysis half-lifepH 7 buffer, 25°C120 h

Advanced: What strategies improve pharmacokinetic properties without compromising activity?

Answer:

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility while retaining adamantane-piperidine pharmacophores .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to improve aqueous stability .
  • Metabolic profiling : Conduct microsomal assays (e.g., human liver microsomes) to identify and block CYP450-mediated degradation .

Advanced: How to design robust SAR studies for derivatives of this compound?

Answer:

  • Variable selection : Systematically modify substituents (e.g., piperidine N-alkylation, adamantane halogenation) .
  • Experimental design : Use split-plot factorial designs to evaluate main effects and interactions (e.g., 2⁴ designs with 16 conditions) .
  • Data analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

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